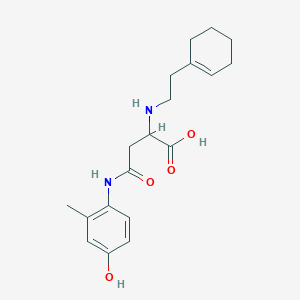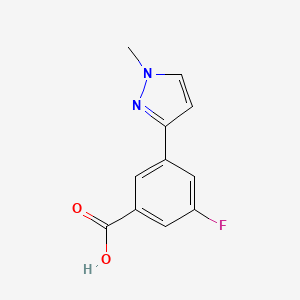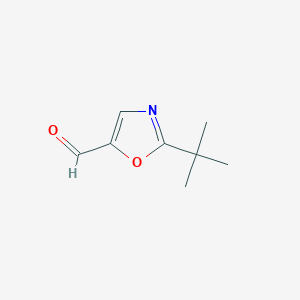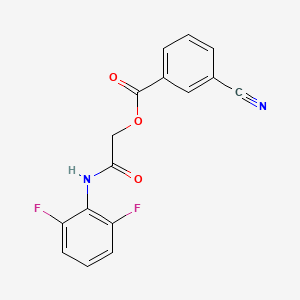
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound, characterized by a triazine core linked to a quinazoline derivative. Its unique structure and functional groups make it significant in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis starts with the preparation of the triazine core, followed by the introduction of dimethylamino groups. The quinazoline moiety is then attached through a series of condensation reactions. The reaction conditions involve the use of organic solvents like dichloromethane and catalysts such as Lewis acids.
Industrial Production Methods: For large-scale production, this compound may be synthesized using continuous flow chemistry. This method increases efficiency and safety, allowing for precise control over reaction parameters. Industrial production often employs high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4).
Reduction: : Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: : Nucleophilic substitution reactions are common, with nucleophiles like hydroxide ions (OH-) targeting the triazine core.
Common Reagents and Conditions:
Oxidizing agents like KMnO4
Reducing agents such as H2/Pd
Solvents like dichloromethane, acetonitrile
Major Products:
Oxidation leads to the formation of quinazoline N-oxides.
Reduction may produce fully hydrogenated triazine derivatives.
Substitution reactions yield various substituted triazines and quinazolines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the design of new materials and catalysts.
Biology: In biological studies, it serves as a probe to investigate enzyme activities and protein interactions.
Medicine: Its structure-activity relationship (SAR) studies have shown potential in developing pharmaceuticals targeting specific enzymes and receptors.
Industry: In industrial applications, it acts as an intermediate in the synthesis of dyes and agrochemicals.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine core can form coordination complexes with metal ions, influencing enzyme activities. The quinazoline moiety may interact with nucleotide-binding sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Compared to similar compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its unique combination of triazine and quinazoline cores. This dual functionality provides enhanced versatility in chemical reactions and biological applications.
Similar Compounds:
Triazine derivatives like melamine
Quinazoline derivatives such as gefitinib
Other hybrid compounds with triazine-quinazoline linkages
Ready for more details? Tell me what piqued your interest!
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-25(2)18-22-15(23-19(24-18)26(3)4)11-20-16(28)9-10-27-12-21-14-8-6-5-7-13(14)17(27)29/h5-8,12H,9-11H2,1-4H3,(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWABRFWWXZNZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2424167.png)

![2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2424170.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)
![methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2424177.png)
![3-methoxy-N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2424178.png)



![Tert-butyl N-[[(2S,4S)-4-fluoro-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B2424183.png)

![N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2424185.png)
![methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B2424187.png)

